

Technical Reference: Spectroscopic Characterization of (4-Bromo-3-chlorophenyl)methanamine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	(4-Bromo-3-chlorophenyl)methanamine
CAS No.:	1208076-65-6
Cat. No.:	B2891752

[Get Quote](#)

Part 1: Executive Technical Summary

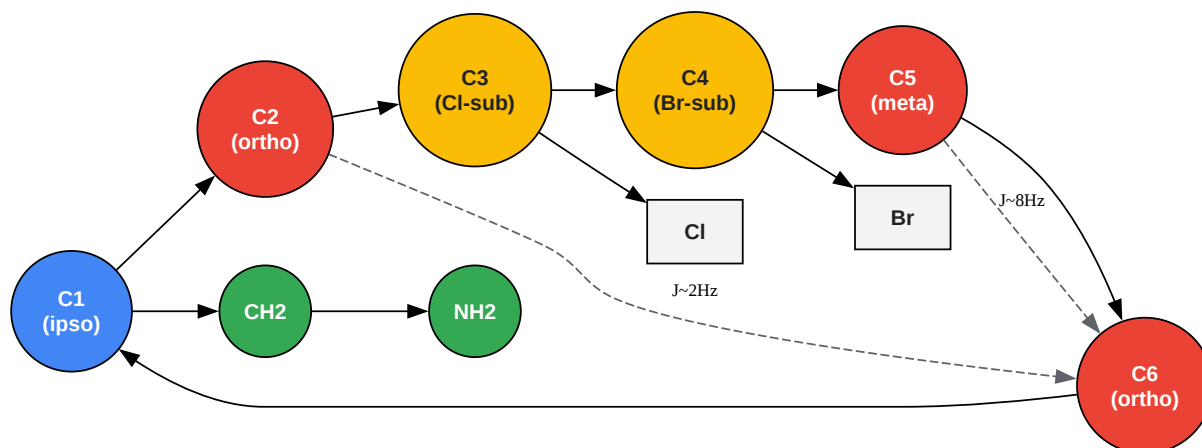
(4-Bromo-3-chlorophenyl)methanamine is a critical halogenated benzylamine scaffold used in fragment-based drug discovery (FBDD). Its value lies in the orthogonal reactivity of its substituents: the primary amine serves as a nucleophilic handle for amide coupling or reductive amination, while the aryl bromide and chloride offer differentiated sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

This guide provides a definitive reference for validating the identity and purity of this intermediate. Unlike simple benzylamines, the 3-chloro-4-bromo substitution pattern creates unique spectroscopic signatures—specifically isotopic envelopes in MS and distinct coupling constants in NMR—that must be verified to rule out regioisomers (e.g., 3-bromo-4-chloro isomers).

Part 2: Structural Logic & Assignment Strategy

To accurately interpret the spectra, we must first map the atomic environment. The asymmetry introduced by the 3,4-disubstitution breaks the magnetic equivalence of the aromatic protons.

Structural Visualization & Numbering



[Click to download full resolution via product page](#)

Figure 1: Structural connectivity and key scalar couplings. Note the magnetic inequivalence of aromatic protons H2, H5, and H6.

Part 3: Mass Spectrometry (MS) – The Isotopic Fingerprint

For halogenated aromatics, Mass Spectrometry is the primary tool for confirmation of elemental composition. The interplay between Chlorine (

) and Bromine (

) creates a diagnostic "isotopic envelope" that is impossible to mimic with impurities.

Predicted Isotopic Abundance (EI/ESI)

Molecular Formula:

Monoisotopic Mass: 218.94 Da (

)

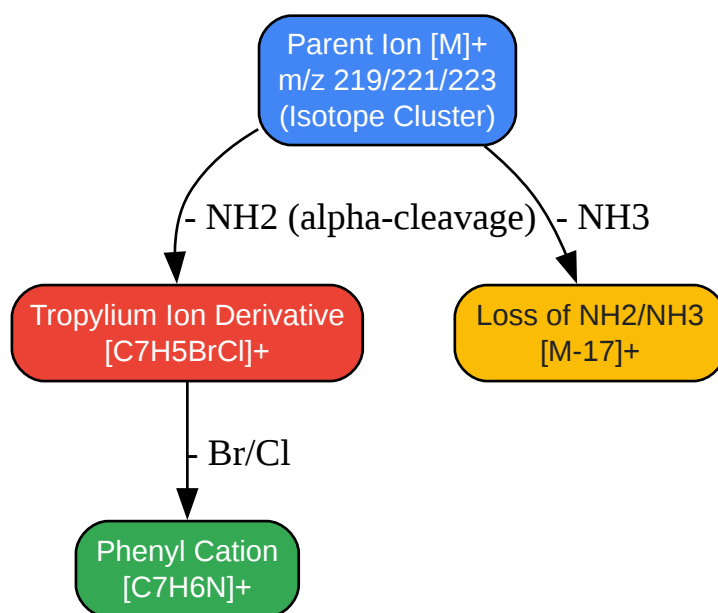
Ion	Mass (m/z)	Relative Intensity	Origin
M+	219	~76%	
M+2	221	100% (Base)	Mixed (and)
M+4	223	~24%	

Note: The 3:4:1 intensity ratio (approximate) in the M, M+2, M+4 cluster is the hallmark of a molecule containing one Br and one Cl atom.

Fragmentation Pathway (EI - 70eV)

In Electron Impact (EI) mode, the molecule undergoes characteristic fragmentation.

- -Cleavage: Loss of
or
is common in benzylamines.
- Dehalogenation: Sequential loss of Cl or Br radicals.



[Click to download full resolution via product page](#)

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Part 4: Nuclear Magnetic Resonance (NMR)

NMR provides the regiochemical proof. The specific coupling constants (

values) confirm the 1,3,4-substitution pattern, distinguishing it from 1,2,4- or 1,3,5- isomers.

H NMR Data (400 MHz, CDCl₃)

Solvent Note: In CDCl₃

, the amine protons (

) typically appear as a broad singlet around 1.5–2.0 ppm but can shift significantly with concentration. In DMSO-

, they may appear downfield (8.0+ ppm) as a distinct peak if protonated or involved in H-bonding.

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
H2	7.45 - 7.50	d	1H		Meta-coupling to H6. Deshielded by adjacent Cl and alkyl group.
H5	7.55 - 7.60	d	1H		Ortho-coupling to H6. Most deshielded due to ortho-Br.
H6	7.15 - 7.25	dd	1H		Doublet of doublets. Ortho to H5, Meta to H2.
CH	3.85 - 3.95	s	2H	-	Benzylic methylene. Singlet (unless NH coupling is observed in dry DMSO).
NH	1.50 - 2.20	br s	2H	-	Exchangeable. Broadens with moisture.

C NMR Data (100 MHz, CDCl)

The spectrum must show 7 distinct carbon signals.

- Aliphatic: ~45.5 ppm (Benzylic).
- Aromatic C-Br (C4): ~122 ppm (Shielded by heavy atom effect of Br).
- Aromatic C-Cl (C3): ~134 ppm.
- Aromatic C-N (C1): ~143 ppm (Quaternary, ipso to alkyl).
- Aromatic CH (C2, C5, C6): Three signals in the 127–132 ppm range.

Part 5: Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group verification and fingerprinting against a standard.

- Primary Amine (): Two weak-to-medium bands at 3300–3400 cm (asymmetric and symmetric stretches).
- Aromatic C-H: Weak stretches >3000 cm .
- Aromatic Ring: Sharp peaks at 1450–1600 cm (C=C ring breathing).
- Halogen Fingerprint:
 - C-Cl: Strong band at 1000–1100 cm (in-plane bending) and 600–800 cm (stretching).
 - C-Br: Bands typically 500–600 cm .

Part 6: Validated Experimental Protocols

To ensure reproducibility, follow these specific sample preparation methodologies.

NMR Sample Preparation

- Solvent: Chloroform-

(

) with 0.03% TMS is preferred for structural elucidation as it prevents viscosity broadening common in DMSO.

- Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

- Filtration: If the sample is a hydrochloride salt derivative, it will not dissolve in

. You must either:

- Use DMSO-

(peaks will shift).

- Perform a "free-basing" extraction: Partition 20 mg between

(1 mL) and 1M NaOH (1 mL). Discard aqueous layer, dry organic layer over

, and filter into the NMR tube.

GC-MS Method (Purity Check)

- Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

- Inlet: 250°C, Split 20:1.

- Carrier: Helium at 1.0 mL/min.

- Oven Program: 60°C (hold 1 min)

20°C/min to 280°C (hold 3 min).

- Detection: MS (EI source), Scan range 50–500 amu.
- Retention Time: Expect elution around 180–220°C range depending on flow.

Part 7: QC & Common Impurities

When sourcing or synthesizing this compound, three specific impurities are common:

- Des-bromo analog: (3-chlorophenyl)methanamine. Detection: MS shows parent ion 141/143 (M/M+2 only, no M+4).
- Bis-amine dimer: Secondary amine formed by over-alkylation during synthesis. Detection: MS Mass ~420+.
- Nitrile precursor: 4-Bromo-3-chlorobenzonitrile. Detection: IR sharp peak at ~2230 cm (CN stretch) and absence of amine peaks.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on substituent additivity rules for NMR).
- NIST Chemistry WebBook. Mass Spectra of Chlorinated and Brominated Benzenes. National Institute of Standards and Technology.[2] [Link] (Source for halogen isotopic patterns).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (General reference for benzylamine spectral features).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. spectrabase.com \[spectrabase.com\]](https://spectrabase.com)
- [2. Benzene, 1-bromo-4-chloro- \[webbook.nist.gov\]](https://webbook.nist.gov)
- To cite this document: BenchChem. [Technical Reference: Spectroscopic Characterization of (4-Bromo-3-chlorophenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2891752/docs#technical-reference-spectroscopic-characterization-of-4-bromo-3-chlorophenyl-methanamine\]](https://www.benchchem.com/product/b2891752/docs#technical-reference-spectroscopic-characterization-of-4-bromo-3-chlorophenyl-methanamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

